REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[N:7]2)([O-])=O.CS(C)=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[N:7]2
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2N=CC=NC2=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was poured into water (200 ml)
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2N=CC=NC2=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |